Comparative LSD1 Inhibitory Potency: 3,4-Dichloro Substitution vs. 4-Chloro and 3-Methoxy Analogs
In a direct comparative SAR study of arylcyclopropylamines, the compound bearing a 3,4-dichlorophenyl substituent (the free base form of the target compound) exhibited an IC50 of 1.343 µM against LSD1. This is notably less potent than the 4-chlorophenyl analog (IC50 = 0.697 µM), but more potent than the 3-methoxyphenyl analog (IC50 = 2.530 µM) [1]. The 3,4-dichloro substitution confers a unique potency profile that is distinct from either mono-substituted or electron-donating group analogs.
| Evidence Dimension | LSD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.343 µM |
| Comparator Or Baseline | 4-Chlorophenyl analog: 0.697 µM; 3-Methoxyphenyl analog: 2.530 µM |
| Quantified Difference | 1.93x less potent than 4-chloro analog; 1.88x more potent than 3-methoxy analog |
| Conditions | Recombinant LSD1 enzyme inhibition assay |
Why This Matters
This quantifies the precise impact of the 3,4-dichloro pattern on LSD1 target engagement, enabling rational selection of a compound with intermediate potency for SAR exploration or tool compound studies.
- [1] PMC8165424. Table 1: Comparative IC50 values of arylcyclopropylamine LSD1 inhibitors. National Center for Biotechnology Information. View Source
